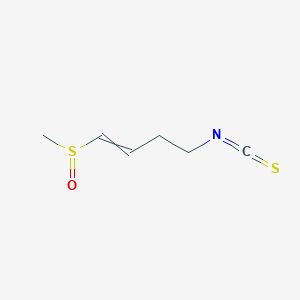
4-Methylsulfinyl-3-butenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfinyl-3-butenyl isothiocyanate is a natural product found in Raphanus sativus with data available.
Applications De Recherche Scientifique
Chemical Instability and Enhancement
4-Methylsulfinyl-3-butenyl isothiocyanate, known as sulforaphene, exhibits significant chemopreventive activities. However, it is unstable and rapidly converts to a water-soluble degradation product in the hydrolytic process. Adjusting the pH or adding metal ions can effectively inhibit its degradation, thereby increasing its yield significantly (Song et al., 2013).
Anticancer Potential
This compound, found in radishes, demonstrates anticancer properties. It induces apoptosis in human lung cancer A549 cells through the mitochondrial pathway and the activation of caspase-3 and -9, influenced by the Bcl-2 gene family (Wang et al., 2014).
Neuroprotective Effects
Isothiocyanates like 4-Methylsulfinyl-3-butenyl isothiocyanate, derived from Wasabi, have been studied for their neuroprotective potential. These compounds target the Nrf2-mediated oxidative stress pathway, suggesting their role in neuroprotection (Trio et al., 2016).
Antioxidant and Anti-inflammatory Properties
4-Methylsulfinyl-3-butenyl isothiocyanate exhibits strong antioxidant properties, potentially mitigating oxidative stress and cellular damage in various experimental models. Its derivative, sulforaphane, has been studied extensively for these effects (Guerrero-Beltrán et al., 2012).
Antibacterial Effects
Studies have shown that this compound has potent antibacterial effects against Helicobacter pylori, suggesting its potential as a therapeutic agent for H. pylori eradication (Haristoy et al., 2005).
Propriétés
Nom du produit |
4-Methylsulfinyl-3-butenyl isothiocyanate |
|---|---|
Formule moléculaire |
C6H9NOS2 |
Poids moléculaire |
175.3 g/mol |
Nom IUPAC |
4-isothiocyanato-1-methylsulfinylbut-1-ene |
InChI |
InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3 |
Clé InChI |
QKGJFQMGPDVOQE-UHFFFAOYSA-N |
SMILES |
CS(=O)C=CCCN=C=S |
SMILES canonique |
CS(=O)C=CCCN=C=S |
Synonymes |
4-methylsulfinyl-3-butenyl isothiocyanate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



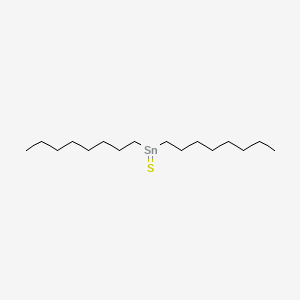
![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)
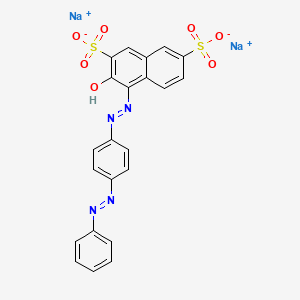
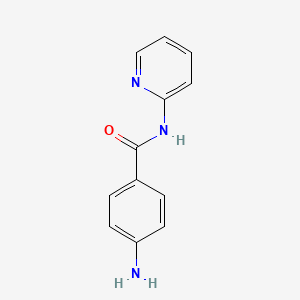
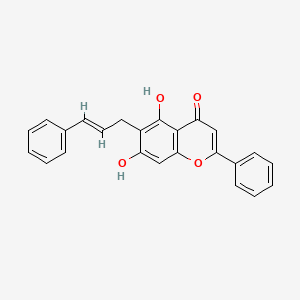
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1206425.png)
![1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone](/img/structure/B1206426.png)
![3-(2-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B1206427.png)

![N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
![N-[2-methoxy-4-[[2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1206430.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-2-indolecarboxamide](/img/structure/B1206437.png)
